molecular formula C10H9NO3S B029171 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione CAS No. 74772-78-4

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Cat. No.: B029171
CAS No.: 74772-78-4
M. Wt: 223.25 g/mol
InChI Key: NKOHRVBBQISBSB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

The cellular effects of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione are diverse and depend on the specific cell type and cellular processes involved . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glitazones typically involves the formation of the thiazolidinedione ring structure. One common method includes the reaction of a substituted benzyl chloride with thiourea to form a substituted thiourea intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinedione ring .

Industrial Production Methods

Industrial production of glitazones often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Glitazones undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glitazones have a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Comparison

Glitazones share a common mechanism of action by activating PPAR-gamma, but they differ in their pharmacokinetic properties and side effect profiles. For example, rosiglitazone has been associated with an increased risk of cardiovascular events, while pioglitazone is linked to a higher risk of bladder cancer. Troglitazone was withdrawn from the market due to severe hepatotoxicity .

Conclusion

Glitazones are a significant class of compounds with diverse applications in medicine, chemistry, and industry. Their ability to improve insulin sensitivity makes them valuable in the treatment of type 2 diabetes, and ongoing research continues to explore their potential in other therapeutic areas.

Biological Activity

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a compound that plays a significant role as an intermediate in the synthesis of thiazolidinedione (TZD) drugs, particularly pioglitazone, which is used in the management of type 2 diabetes. This article explores its biological activity, synthetic methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound features a thiazolidine core with hydroxyl and carbonyl groups. The compound's structure enhances its solubility and potential biological activity compared to other derivatives within the thiazolidinedione family.

Compound Name Structural Features Unique Aspects
Thiazolidine-2,4-dioneBasic thiazolidine core without substitutionsFoundational structure for many derivatives
5-Benzylidene-thiazolidine-2,4-dioneBenzylidene substituent at position 5Enhanced lipophilicity and potential bioactivity
5-(2-Hydroxybenzyl)thiazolidine-2,4-dioneHydroxy group on the benzyl ringPotentially different biological activity profile
5-(Phenyl)thiazolidine-2,4-dionePhenyl group instead of hydroxybenzylVariations in hydrophobicity affecting bioactivity

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and thiazolidine-2,4-dione. Catalysts such as piperidinium acetate or pyrrolidine are commonly employed in solvents like toluene or methanol. The reaction pathway can be summarized as follows:

  • Condensation : 4-hydroxybenzaldehyde reacts with thiazolidine-2,4-dione.
  • Reduction : The resulting compound is reduced to yield this compound.

Antidiabetic Potential

As a precursor for TZD drugs, this compound contributes to the pharmacological profile of compounds like pioglitazone. TZDs are known to enhance insulin sensitivity in muscle and adipose tissues while reducing hepatic glucose production. This mechanism is crucial for managing blood sugar levels in type 2 diabetes patients .

Anticancer Activity

Recent studies have indicated potential anticancer properties associated with thiazolidinediones and their derivatives. For instance:

  • A study designed novel VEGFR-2-targeting thiazolidine-2,4-dione derivatives that demonstrated significant inhibition of cancer cell growth in various cell lines (HT-29, A-549, HCT-116) .
  • Another research highlighted that certain thiazolidinedione derivatives exhibited antiproliferative effects against melanoma (A375) and cervical cancer (HeLa) cell lines with IC50 values in the micromolar range .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound interacts with enzymes involved in lipid metabolism such as lipoxygenase. This interaction indicates its potential application in anti-inflammatory therapies.

Case Studies

  • Synthesis Optimization : Research has focused on optimizing synthetic methods for producing this compound efficiently to enhance the availability of TZD drugs.
  • Anticancer Mechanisms : A study examined the mechanisms through which thiazolidinediones induce apoptosis in cancer cells, highlighting their role in blocking topoisomerase I and II activities, crucial for DNA replication and repair .

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOHRVBBQISBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270095
Record name 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74772-78-4
Record name 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74772-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U-90441
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-90441
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 51 (6.00 g, 27 mmol) in glacial acetic acid (100 mL) was added ammonium formate (6.27 g, 100 mmol) and 10% Pd on carbon (5.80 g) and the mixture was heated to vigorous reflux for 16 h. The mixture was cooled to room temperature then filtered through Celite. Most of the acetic acid was removed in vacuo then the crude product was dissolved in ethyl acetate (250 mL), washed with water (2×250 mL) then brine (250 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to yield a beige solid (5.35 g, 85%). 1H NMR: (400 MHz, DMSO-d6): δ 11.98 (bs, 1H), 9.32 (s, 1H), 7.02 (d, J=8.4 Hz, 2H), 6.68 (d, J=8.4 Hz, 2H), 4.82 (dd, J=8.4 and 4.0 Hz, 1H), 3.25 (dd, J=14.4 and 4.4 Hz, 1H), 2.99 (dd, J=14.0 and 9.2 Hz, 1H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
catalyst
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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